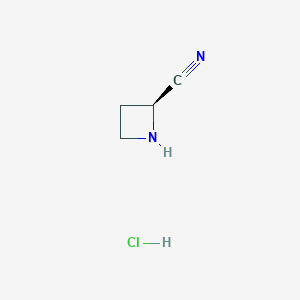

(2S)-Azetidine-2-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

(2S)-azetidine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-2H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOCNUXQBJPJPA-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Salt Formation

Patent CN103467350A details a resolution method for (S)-azetidine-2-carboxylic acid, adaptable to carbonitrile derivatives. The process involves:

- Reacting racemic 1-benzyl-azetidine-2-carboxylic acid with D-α-phenylethylamine to form diastereomeric salts.

- Crystallization in solvents like ethanol or acetonitrile to isolate the (S)-enantiomer.

- Debenzylation via hydrogenolysis (10% Pd/C, H₂ at 2 MPa) to yield (S)-azetidine-2-carboxylic acid (81.9% yield, >99% HPLC purity).

For carbonitrile analogs, the carboxylic acid intermediate is replaced with a nitrile via cyanation. For example, treatment of (S)-1-benzyl-azetidine-2-carboxylic acid with cyanogen bromide (CNBr) in the presence of a palladium catalyst could introduce the nitrile group, though this specific step requires further optimization.

Key Reaction Parameters

Borane-Mediated α-Alkylation for Stereocontrol

Mechanism and Application

The N-borane complex strategy, reported in RSC Advances, enables stereoselective α-alkylation of azetidine-2-carbonitriles:

- Borane Complex Formation : N-((S)-1-arylethyl)azetidine-2-carbonitrile reacts with borane to form a stable complex, locking the nitrogen lone pair and enhancing α-C acidity.

- Deprotonation and Alkylation : Treatment with LDA (−78°C) generates a lithiated intermediate, which reacts with benzyl bromide to yield α-benzylated (2S)-azetidine-2-carbonitrile (72% yield).

This method avoids racemization by maintaining steric control through the borane complex, making it suitable for gram-scale synthesis.

Synthetic Protocol

- Borane Complex Preparation :

- Alkylation :

Hydrochloride Salt Formation from Hydroxyazetidine Intermediates

Hydrolysis and Cyclization

Patent CN106831523A outlines a two-step process for 3-hydroxyazetidine hydrochloride, adaptable to C2-carbonitrile derivatives:

- Hydrolysis : Treat an imine intermediate (e.g., N-Boc-3-azetidinone) with HCl in isopropanol (20–30°C, 10–20 h) to yield hydroxyazetidine.

- Cyclization : React with K₂CO₃ in refluxing isopropanol (70–100°C, 3–10 h), followed by HCl acidification to form the hydrochloride salt (66% yield).

For C2-carbonitrile analogs, the imine precursor would incorporate a nitrile group, achievable via Strecker synthesis or cyanation of ketones.

Acetylation/Deacetylation Route

Patent CN102976993A describes an alternative:

- Acetylation : React N-tert-butyl-3-hydroxyazetidine with acetic anhydride and ZnCl₂ (120–140°C, 3–10 h) to form N-acetyl-3-acetoxyazetidine.

- Deacetylation : Hydrolyze with HCl (reflux, 4–10 h) to yield 3-hydroxyazetidine hydrochloride (70% yield).

Adapting this to C2-carbonitrile derivatives would require introducing the nitrile prior to acetylation, potentially via nucleophilic substitution with KCN.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

(2S)-Azetidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

Reduction: Reducing agents such as LiAlH4 or hydrogen gas in the presence of a palladium catalyst are used for reduction reactions.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Preparation Methods

The synthesis of (2S)-Azetidine-2-carbonitrile hydrochloride typically involves:

- Cyclization : The reaction of β-amino nitriles with suitable electrophiles to form the azetidine ring.

- Reaction Conditions : Strong bases and solvents like acetonitrile or dimethylformamide are often used to facilitate the cyclization process.

- Industrial Production : Continuous flow processes are employed for high yield and purity, with automated reactors controlling reaction parameters precisely.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : The nitrile group can be oxidized to form amides or carboxylic acids.

- Reduction : The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Chemistry

This compound serves as a valuable building block in organic synthesis for the preparation of complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique structural features.

Biology

Research has indicated potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of azetidine compounds exhibit significant antimicrobial effects against various pathogens.

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells, demonstrating cytotoxic effects in vitro.

Medicine

The compound is explored as a precursor for synthesizing pharmaceutical compounds with therapeutic effects. Its unique structure allows it to interact with specific molecular targets, potentially inhibiting enzyme activity or modulating signaling pathways.

Industry

In industrial applications, this compound is used in developing new materials, including polymers and advanced composites. Its unique properties make it suitable for various applications in material science.

Case Studies

-

Antimicrobial Activity Study :

- A study demonstrated that derivatives of azetidine compounds exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The structural variations influenced their potency and spectrum of activity.

-

Anticancer Properties Investigation :

- Research involving various cancer cell lines showed that this compound could induce apoptosis through increased caspase activity and alterations in cell cycle progression. Comparative analysis revealed that certain derivatives displayed higher selectivity towards neoplastic cells, indicating potential for targeted therapies.

-

Pharmaceutical Development :

- In medicinal chemistry, this compound has been used as a scaffold for developing novel drugs targeting specific enzymes involved in disease pathways. Its structural features allow for modifications that enhance binding affinity and selectivity.

Mechanism of Action

The mechanism of action of (2S)-Azetidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The azetidine ring structure also contributes to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

- (2S)-Pyrrolidine-2-carbonitrile hydrochloride

- (2S,6S)-Hydroxynorketamine hydrochloride

- (S,R,S)-AHPC hydrochloride

Uniqueness

(2S)-Azetidine-2-carbonitrile hydrochloride is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the nitrile group further enhances its reactivity and potential for diverse applications in various fields.

Biological Activity

(2S)-Azetidine-2-carbonitrile hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a four-membered azetidine ring and a nitrile functional group, contributing to its unique reactivity and biological properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The nitrile group can react with nucleophilic sites in proteins and enzymes, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.

- Modulation of Signaling Pathways : It can influence cellular signaling pathways through interactions with protein targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The observed cytotoxic effects are dose-dependent, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Research Findings and Case Studies

- Anticancer Activity : A study reported that this compound showed promising results against human breast adenocarcinoma cell lines, achieving an IC50 value comparable to established anticancer drugs . Flow cytometry analyses indicated that the compound effectively induced apoptosis in these cells.

- Antimicrobial Efficacy : Another investigation highlighted the compound's broad-spectrum antimicrobial activity, demonstrating effectiveness against resistant strains of bacteria. This positions this compound as a potential lead compound in developing new antibiotics .

- Mechanistic Insights : Structural studies have elucidated the binding interactions between this compound and its protein targets. For instance, crystal structures revealed how the compound forms hydrogen bonds with critical residues in target enzymes, enhancing our understanding of its mechanism of action .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| (2S)-Azetidine-2-carbonitrile HCl | Antimicrobial, Anticancer | 15.0 (MCF-7) | Enzyme inhibition, apoptosis induction |

| (2S)-Pyrrolidine-2-carbonitrile HCl | Moderate anticancer | 20.0 | Similar electrophilic interactions |

| (S,R,S)-AHPC hydrochloride | Anticancer | 10.0 | Different binding affinity |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying (2S)-Azetidine-2-carbonitrile hydrochloride in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is widely used. For example, reverse-phase HPLC with a C18 column and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) can separate and quantify the compound. Calibration curves should be validated using spiked plasma or urine samples, with stability checks at multiple time points (e.g., 0, 24, 48 hours) under controlled temperatures (e.g., 4°C, 37°C) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For short-term use in aqueous solutions, maintain pH 6–7 and avoid repeated freeze-thaw cycles. Stability in biological matrices (e.g., plasma) should be tested under experimental conditions (e.g., 37°C for 48 hours) to assess degradation rates, as microbial contamination (e.g., E. coli) may accelerate breakdown .

Q. What are the critical parameters for designing a synthesis protocol for this compound?

- Methodological Answer : Key parameters include:

- Chiral resolution : Use enantioselective catalysts (e.g., chiral amines) or enzymatic methods to ensure (2S)-configuration purity.

- Reaction conditions : Optimize temperature (e.g., 0–25°C), solvent polarity (e.g., tetrahydrofuran or dichloromethane), and stoichiometry of reagents (e.g., cyanide sources).

- Purification : Employ recrystallization or column chromatography with silica gel to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can conflicting stability data for this compound in different matrices be resolved?

- Methodological Answer : Conduct parallel stability studies in plasma, urine, and synthetic buffers under identical conditions (temperature, pH, microbial presence). Use LC-MS/MS to identify degradation products (e.g., hydrolysis to azetidine carboxylic acid) and quantify rates. Statistical analysis (e.g., ANOVA) can determine whether matrix-specific factors (e.g., enzymatic activity) significantly alter stability .

Q. What strategies optimize enantiomeric purity during large-scale synthesis of this compound?

- Methodological Answer :

- Dynamic kinetic resolution : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in-situ racemization to maximize yield and enantiomeric excess (ee > 99%).

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR or Raman spectroscopy) to detect chiral impurities during reaction progression.

- Scale-up considerations : Maintain strict temperature control and mixing efficiency to prevent racemization in bulk reactions .

Q. How can researchers investigate the metabolic pathways of this compound in vitro?

- Methodological Answer :

- Hepatocyte incubation : Incubate the compound with primary hepatocytes or microsomal fractions (e.g., human liver S9) at 37°C. Quench reactions at intervals (e.g., 0, 30, 60 minutes) and analyze metabolites via LC-HRMS.

- Enzyme inhibition assays : Use selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolizing enzymes.

- Computational modeling : Predict metabolic sites using software (e.g., MetaSite) based on the compound’s electronic structure .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships of this compound in cellular assays?

- Methodological Answer :

- Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Error analysis : Use bootstrap resampling or Monte Carlo simulations to quantify uncertainty in potency metrics.

- Replicate design : Perform triplicate experiments with independent cell passages to account for biological variability .

Q. How can researchers validate the specificity of this compound interactions with biological targets?

- Methodological Answer :

- Competitive binding assays : Co-incubate the compound with known inhibitors or fluorescent probes (e.g., FITC-labeled ligands) and measure displacement via fluorescence polarization.

- CRISPR/Cas9 knockout models : Generate cell lines lacking putative target proteins (e.g., GPCRs) and compare compound efficacy to wild-type controls.

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.